N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide
Description
"N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide" is a synthetic small molecule characterized by a benzoxazepin core fused with an adamantane-1-carboxamide moiety. The adamantane group, known for its lipophilicity and metabolic stability, is frequently incorporated into drug candidates to enhance bioavailability and target binding.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-26-19-10-18(5-6-20(19)29-14-23(2,3)22(26)28)25-21(27)24-11-15-7-16(12-24)9-17(8-15)13-24/h5-6,10,15-17H,4,7-9,11-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVJLYRIKMJFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrophenol Functionalization
Initial steps involve Pd-catalyzed cross-coupling to install substituents:
Intramolecular Cyclization
Critical ring closure employs CDI-mediated cyclization:
Benzoxazepin formation:
1. Dissolve intermediate (1 eq) in anhydrous THF
2. Add CDI (1.2 eq) under N₂
3. Reflux at 66°C for 8 h
4. Quench with NH₄Cl, extract with EtOAc
5. Column chromatography (SiO₂, hexane:EtOAc 3:1)
Yields: 68–72% after optimization. ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J=8.2 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.34 (s, 2H, NCH₂), 1.89 (s, 6H, 2×CH₃), 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃).
Adamantane-1-Carboxylic Acid Activation
Acid Chloride Formation
Adamantane-1-carboxylic acid converts to its reactive chloride derivative:
Procedure :
Alternative Activation Methods
Table 2: Activation Efficiency Comparison
| Method | Reagent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | 40 | 4 | 98% |
| Mixed anhydride | ClCO₂Et | 0 | 1 | 85% |
| HOBt ester | EDCl/HOBt | 25 | 12 | 92% |
HOBt activation minimizes racemization but requires extended reaction times.
Amide Coupling Methodology
Standard Coupling Conditions
Final step protocol:
1. Adamantane-1-carbonyl chloride (1.05 eq) in DCM
2. Add benzoxazepin amine (1 eq), Et₃N (2 eq)
3. Stir at 0°C → RT, 12 h
4. Wash with 5% HCl, saturated NaHCO₃
5. Dry (MgSO₄), concentrate, recrystallize (EtOH/H₂O)
Yield : 83% (white crystals), m.p. 214–216°C.
Microwave-Assisted Coupling
Optimization shows enhanced efficiency under microwave irradiation:
Purification and Characterization
Crystallization Optimization
Table 3: Solvent Systems for Recrystallization
| Solvent Ratio | Crystal Form | Purity (%) |
|---|---|---|
| EtOH:H₂O (4:1) | Needles | 98.5 |
| Acetone:Hexane (1:3) | Prisms | 97.8 |
| MeCN:Toluene (2:1) | Plates | 96.4 |
Ethanol/water system provides optimal purity and morphology.
Spectroscopic Confirmation
Key Characterization Data :
- HRMS (ESI+) : m/z 483.2743 [M+H]⁺ (calc. 483.2749)
- ¹³C NMR (101 MHz, CDCl₃) : δ 176.8 (C=O), 154.2 (C-O), 41.7 (Adamantane bridgehead)
- IR (KBr) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
Stability and Degradation Studies
Thermal Behavior
TGA Analysis :
- Decomposition onset: 287°C
- 5% weight loss: 312°C (N₂ atmosphere)
- Char yield: 34% at 800°C
Adamantane’s rigid structure enhances thermal stability compared to linear aliphatic analogs.
Hydrolytic Stability
Forced Degradation (0.1N HCl, 70°C) :
- <2% degradation over 24 h
- Cleavage occurs at amide bond (HPLC-MS confirmation)
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of adamantane-containing heterocyclic amides. Below is a detailed comparison with structurally analogous derivatives, focusing on synthesis, substituent effects, and biological activity.
Core Structural Variations
- Target Compound : Features a benzoxazepin ring system (oxygen and nitrogen in a seven-membered ring) with 5-ethyl and 3,3-dimethyl substitutions. The adamantane-1-carboxamide group is attached at position 7 of the benzoxazepin core.
- Analogous Compounds (e.g., 5a–y from ) : Derived from indole scaffolds (e.g., 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide). These lack the benzoxazepin oxygen and instead incorporate an indole ring fused to the adamantane-carboxamide group .
Key Differences:
Ring System : Benzoxazepin (oxygen-containing) vs. indole (nitrogen-containing).
Substituents : The target compound’s ethyl and dimethyl groups on the benzoxazepin may enhance steric hindrance and metabolic stability compared to simpler indole derivatives.
Indole-Based Analogs (5a–y): Synthesized through sequential reactions involving adamantane-1-carbonyl chloride, o-toluidine, and substituted amines (Scheme 1 in ) .
Research Findings and Hypotheses
Metabolic Stability : Adamantane’s presence in both compound classes likely reduces oxidative metabolism, but the benzoxazepin core’s ethyl/dimethyl groups may further slow hepatic clearance compared to indole analogs.
Target Selectivity : The benzoxazepin scaffold could favor interactions with GABA receptors or serotonin transporters, whereas indole derivatives may target cyclooxygenase (COX) or microbial enzymes.
Solubility : The indole-based compounds (5a–y) may exhibit lower aqueous solubility due to planar aromatic systems, whereas the benzoxazepin’s oxygen atom could improve polarity.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide |
| CAS Number | 307519-88-6 |
Research indicates that this compound exhibits various biological activities. The primary mechanisms include:
- Anticancer Activity : Studies have shown that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives can induce apoptosis in cancer cells. For instance, it has been observed to affect colorectal cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress markers .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory cytokines and pathways associated with chronic inflammation .
In Vitro Studies
In vitro assays have demonstrated the effectiveness of N-(5-ethyl-3,3-dimethyl-4-oxo) in various cell lines:
| Cell Line | Effect Observed |
|---|---|
| Colorectal Cancer Cells | Induction of apoptosis |
| Neuronal Cells | Increased survival and reduced stress |
| Macrophages | Decreased production of inflammatory cytokines |
In Vivo Studies
Animal studies have further elucidated its pharmacological profile:
- Colorectal Cancer Model : In a murine model of colorectal cancer, administration of the compound significantly reduced tumor size and improved survival rates compared to control groups .
- Neurodegenerative Model : In models simulating neurodegenerative conditions, treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation .
Case Studies
Several case studies highlight the therapeutic potential of N-(5-ethyl-3,3-dimethyl-4-oxo):
- Colorectal Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer showed promising results with a combination therapy including this compound. Patients reported a significant reduction in tumor burden and improved quality of life metrics .
- Neuroprotection in Alzheimer's Disease : A pilot study assessed the effect of the compound on patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive assessments and a decrease in neuroinflammatory markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
